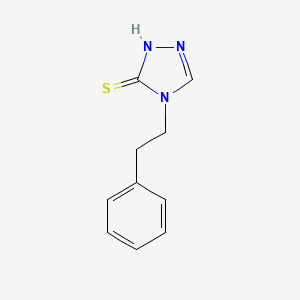

4-phenethyl-1H-1,2,4-triazole-5(4H)-thione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c14-10-12-11-8-13(10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTHLTYPJMPFQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589534 | |

| Record name | 4-(2-Phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642462-38-2 | |

| Record name | 4-(2-Phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 4 Phenethyl 1h 1,2,4 Triazole 5 4h Thione

Established Synthetic Pathways for 1,2,4-Triazole-5(4H)-Thiones

The construction of the 1,2,4-triazole-5(4H)-thione core is predominantly achieved through the cyclization of thiosemicarbazide (B42300) precursors. Several methods have been established, offering variations in reaction conditions, efficiency, and applicability to diverse substrates.

Cyclization of Thiosemicarbazide Derivatives

The most fundamental and widely employed method for the synthesis of 1,2,4-triazole-5(4H)-thiones is the intramolecular cyclization of 1-acyl or 1-aroyl-thiosemicarbazides. ptfarm.plresearchgate.net This transformation is typically facilitated by either acidic or basic conditions. However, cyclization in an alkaline medium is generally favored as it predominantly yields the 1,2,4-triazole (B32235) ring system, whereas acidic conditions can sometimes lead to the formation of 1,3,4-thiadiazole derivatives as byproducts. ptfarm.pl

The reaction is usually carried out by refluxing the acylthiosemicarbazide derivative in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. nih.govnih.gov The choice of base and reaction conditions can be optimized to improve the yield and purity of the desired triazole-thione.

Microwave-Assisted Synthesis Protocols

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of 1,2,4-triazole derivatives, often leading to significant reductions in reaction times and improvements in product yields compared to conventional heating methods. The use of microwave irradiation can facilitate the rapid and efficient cyclization of thiosemicarbazide precursors, making it an attractive and environmentally benign approach for the synthesis of 1,2,4-triazole-5(4H)-thiones.

Specific Synthesis of 4-Phenethyl-1H-1,2,4-Triazole-5(4H)-Thione

The synthesis of the specifically substituted this compound follows the general principles outlined above, commencing with the preparation of a key precursor followed by its intramolecular cyclization. A highly analogous synthesis has been reported for 5-phenethyl-4-substituted-4H-1,2,4-triazole-3-thiols, which provides a clear pathway for obtaining the target compound. researchgate.net

Precursor Synthesis: Hydrazinecarbothioamide Formation

The immediate precursor to this compound is 1-formyl-4-phenethylthiosemicarbazide. This hydrazinecarbothioamide is synthesized through the reaction of formic acid hydrazide with phenethyl isothiocyanate. The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbon atom of the isothiocyanate group.

Reaction Scheme for Precursor Synthesis:

Formic acid hydrazide + Phenethyl isothiocyanate → 1-Formyl-4-phenethylthiosemicarbazide

This reaction is typically carried out in a suitable organic solvent, such as ethanol or 1,4-dioxane, and may be heated to ensure complete reaction. researchgate.net

Intramolecular Cyclization Mechanisms

The intramolecular cyclization of 1-formyl-4-phenethylthiosemicarbazide to yield this compound is achieved under basic conditions, commonly by refluxing in an aqueous solution of sodium hydroxide. nih.govresearchgate.net

The proposed mechanism for this base-catalyzed cyclization involves the following key steps:

Deprotonation: The strong base removes a proton from one of the nitrogen atoms of the thiosemicarbazide, generating an anion.

Intramolecular Nucleophilic Attack: The resulting anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the formyl group. This leads to the formation of a five-membered heterocyclic intermediate.

Dehydration: The tetrahedral intermediate then undergoes dehydration (elimination of a water molecule) to form the stable aromatic 1,2,4-triazole ring.

The final product, this compound, is then isolated by acidification of the reaction mixture, which causes the product to precipitate out of the solution. researchgate.net

Table 1: Synthesis of 4-Substituted-5-Aryl-1,2,4-triazole-3-thiones

| Entry | Hydrazide | Isothiocyanate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Phenylacetic acid hydrazide | Phenyl isothiocyanate | NaOH | Ethanol | 4 | 75 | nih.gov |

| 2 | Furan-2-carboxylic acid hydrazide | 4-Chlorophenyl isothiocyanate | NaOH | Ethanol | 4 | 72 | nih.gov |

| 3 | Quinoline-6-carbohydrazide | 4-Methoxyphenyl isothiocyanate | NaOH | Ethanol | - | - | nih.gov |

| 4 | 4-(Phenylsulfonyl)benzoic acid hydrazide | 4-Iodophenyl isothiocyanate | NaOH (8%) | Ethanol | - | 94 | researchgate.net |

Optimization of Reaction Conditions and Yields

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones, the class of compounds to which this compound belongs, is commonly achieved through the cyclization of thiosemicarbazide intermediates in a basic medium. The optimization of reaction parameters such as the choice of solvent, base concentration, temperature, and reaction time is crucial for maximizing the product yield and purity.

Research into efficient synthetic methods has highlighted a one-pot, two-step procedure as a superior approach. zsmu.edu.ua This method typically involves the initial reaction of a substituted acid hydrazide with an isothiocyanate in a solvent like ethanol. The resulting intermediate is then cyclized by refluxing in an aqueous solution of a strong base, such as sodium hydroxide (NaOH). zsmu.edu.ua

Studies have shown that the concentration of the base and the duration of the reflux are critical variables. For instance, employing a 4N NaOH solution has been demonstrated to drive the reaction to completion within a shorter timeframe, typically around six hours, leading to higher product yields and reduced solvent usage. zsmu.edu.ua The conventional methods often require longer reaction times and may result in lower yields. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the product is typically isolated by acidifying the reaction mixture to precipitate the triazole-thione, which is then purified by recrystallization.

The following table summarizes the impact of different reaction conditions on the yield of 4,5-disubstituted-1,2,4-triazole-3-thiones, based on general findings for this class of compounds.

| Base Concentration | Reaction Time (hours) | Methodology | Reported Yield Range (%) |

|---|---|---|---|

| 2N NaOH | > 8 | Conventional Heating | 50-70 |

| 4N NaOH | ~ 6 | One-Pot, Reflux | 75-90 zsmu.edu.ua |

| Not Applicable | < 1 | Microwave Irradiation | High |

Derivatization Strategies for 4-Phenethyl-1,2,4-Triazole-5(4H)-Thiones

The 1,2,4-triazole-5(4H)-thione scaffold is a versatile template for a variety of chemical modifications. These derivatizations are instrumental in creating a library of compounds with diverse structural features, which can be useful for various chemical and pharmaceutical applications. The primary sites for derivatization on the this compound molecule include the nitrogen atoms of the triazole ring, the exocyclic sulfur atom, and the phenethyl moiety.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms within the 1,2,4-triazole ring are nucleophilic and can readily undergo alkylation and acylation reactions. The presence of multiple nitrogen atoms allows for the possibility of forming different isomers, and the regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions. Alkylation can also occur on the exocyclic thione group, leading to S-alkylated products.

N-alkylation is typically carried out using alkyl halides in the presence of a base. The choice of the base can influence whether alkylation occurs on the nitrogen or sulfur atoms. Weaker bases in polar aprotic solvents tend to favor S-alkylation, while stronger bases can promote N-alkylation. N-acylation is similarly achieved by treating the triazole-thione with acyl halides or anhydrides, usually in the presence of a base to neutralize the hydrogen halide byproduct.

| Reaction Type | Reagent | Typical Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH), DMF | N-Alkyl derivative |

| S-Alkylation | Alkyl Halide (e.g., C₂H₅Br) | Weak Base (e.g., K₂CO₃), Acetone | S-Alkyl derivative |

| N-Acylation | Acyl Halide (e.g., CH₃COCl) | Pyridine or Triethylamine | N-Acyl derivative |

Schiff Base Formation and Mannich Reactions

Schiff base formation is a characteristic reaction for 1,2,4-triazoles that possess a primary amino group, most commonly at the N-4 position. These are synthesized through the condensation reaction of the 4-amino-1,2,4-triazole with various aldehydes or ketones, typically under acidic catalysis and reflux in a suitable solvent like ethanol.

While the title compound, this compound, does not have a free amino group at the N-4 position, the triazole ring itself can participate in Mannich reactions. The Mannich reaction involves the aminoalkylation of an acidic proton located on a nitrogen atom of the triazole ring. This is achieved by reacting the triazole-thione with formaldehyde and a primary or secondary amine. researchgate.net This reaction introduces an aminomethyl substituent onto the triazole ring, providing a facile route to a diverse range of derivatives. researchgate.net

The general scheme for a Mannich reaction on a 1,2,4-triazole-thione is as follows:

Reactants : 1,2,4-triazole-thione, formaldehyde, and a primary or secondary amine (e.g., morpholine, piperidine).

Conditions : The reaction is typically carried out in a polar solvent such as ethanol and may be heated to reflux.

Product : An N-aminomethyl derivative of the original triazole-thione.

Structural Modifications at the Triazole Ring and Phenethyl Moiety

Beyond derivatization at the nitrogen and sulfur atoms, structural modifications can also be made to the core triazole ring and the phenethyl substituent.

Phenethyl Moiety Modifications: The phenethyl group at the N-4 position offers another site for structural diversification. The phenyl ring of this moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. Depending on the reaction conditions and the directing effects of the alkyl chain, substituents such as nitro, halogen, or alkyl groups can be introduced at the ortho, meta, or para positions of the phenyl ring. Such modifications can significantly alter the electronic and steric properties of the entire molecule.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

For the phenethyl group, the aromatic protons of the phenyl ring would typically appear as a multiplet in the range of δ 7.2-7.4 ppm in the ¹H NMR spectrum. The two methylene (B1212753) groups (-CH₂-CH₂-) would give rise to two distinct signals, likely triplets, in the aliphatic region of the spectrum.

In the ¹³C NMR spectrum, the carbons of the phenyl ring would resonate between δ 125 and 140 ppm. The methylene carbons would appear at higher field. The triazole ring carbons, particularly the C=S carbon, are expected to be significantly deshielded, with the C=S carbon appearing at a chemical shift above δ 160 ppm. For instance, in 5-phenyl-1,2,4-triazole-3-thione, the triazole NH protons appear as broad singlets at δ 13.62 and 13.43 ppm, while the phenyl protons are observed as multiplets between δ 7.39 and 7.87 ppm. nih.gov In other substituted 1,2,4-triazole-3-thiones, the imine carbons of the triazole ring are reported to appear in the ¹³C-NMR spectrum between δ 164-168 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 1,2,4-Triazole-3-thione Derivatives Data presented is for analogous compounds and serves as an estimation for 4-phenethyl-1H-1,2,4-triazole-5(4H)-thione.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference Compound |

| Triazole NH | ~13.5 (broad s) | - | 5-Phenyl-1,2,4-triazole-3-thione nih.gov |

| Aromatic CH | ~7.2-7.9 (m) | ~125-140 | 5-Phenyl-1,2,4-triazole-3-thione nih.gov |

| Triazole C=S | - | ~164-169 | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives researchgate.net |

| Triazole C-N | - | ~149-150 | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Assignments

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A key feature would be the N-H stretching vibration of the triazole ring, which typically appears as a broad band in the region of 3100-3400 cm⁻¹. The C=S (thione) stretching vibration is another important diagnostic peak, generally observed in the range of 1200-1250 cm⁻¹. The presence of this band, and the absence of an S-H stretching band around 2550-2600 cm⁻¹, confirms that the compound exists predominantly in the thione tautomeric form in the solid state. ijsr.netscispace.com Aromatic C-H stretching vibrations from the phenethyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=N stretching of the triazole ring typically gives a signal in the 1500-1600 cm⁻¹ region. ijsr.net

Table 2: Typical Infrared Absorption Bands for 1,2,4-Triazole-3-thione Derivatives Data presented is for analogous compounds and serves as an estimation for this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Information |

| N-H Stretch | 3100 - 3411 | scispace.com |

| Aromatic C-H Stretch | > 3000 | |

| Aliphatic C-H Stretch | < 3000 | |

| C=N Stretch (Triazole) | 1500 - 1600 | ijsr.net |

| C=C Stretch (Aromatic) | 1450 - 1600 | |

| C=S Stretch (Thione) | 1226 - 1258 | ijsr.netresearchgate.net |

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be expected, confirming the molecular formula C₁₀H₁₁N₃S. The fragmentation pattern can also provide structural information. For 1,2,4-triazole (B32235) derivatives, common fragmentation pathways involve the cleavage of the bonds within the triazole ring. ijsr.net

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of closely related compounds provides a clear picture of the expected structural parameters.

Crystal Structure Determination and Unit Cell Parameters

The crystal structures of several 4-substituted-1H-1,2,4-triazole-5(4H)-thiones have been determined, and they commonly crystallize in monoclinic or orthorhombic space groups. researchgate.netnih.gov For example, 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione crystallizes in the monoclinic space group P2₁/n. researchgate.netnih.gov The unit cell parameters for this related compound are a = 5.5574(4) Å, b = 25.2384(3) Å, c = 6.6327(4) Å, and β = 104.511(1)°. researchgate.netnih.gov

Table 3: Representative Crystal Data for a Substituted 1,2,4-Triazole-5(4H)-thione Data for 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione researchgate.netnih.gov

| Parameter | Value |

| Molecular Formula | C₈H₈N₄S |

| Molecular Weight | 192.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.5574 (4) |

| b (Å) | 25.2384 (3) |

| c (Å) | 6.6327 (4) |

| β (°) | 104.511 (1) |

| Volume (ų) | 900.63 (9) |

| Z | 4 |

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The bond lengths and angles within the triazole ring are characteristic of this heterocyclic system. The C=S bond length is typically around 1.67-1.68 Å. researchgate.netnih.gov The C-N and N-N bond lengths within the triazole ring are intermediate between single and double bonds, indicating electron delocalization. In related structures, the triazole ring is generally planar. researchgate.netnih.gov

A key conformational feature is the torsional angle between the plane of the triazole ring and the plane of the phenyl ring of the phenethyl substituent. In 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the triazole and phenyl rings is 13.7(2)°. researchgate.netnih.gov For this compound, the flexibility of the ethyl linker would allow for a wider range of conformations. The crystal packing of these molecules is often stabilized by intermolecular hydrogen bonds, typically involving the N-H group of the triazole ring and the sulfur atom of the thione group of an adjacent molecule, forming chains or dimeric structures. researchgate.netnih.govnih.gov

Table 4: Selected Bond Lengths from a Representative Substituted 1,2,4-Triazole-5(4H)-thione Data for 4-Amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione nih.gov

| Bond | Length (Å) |

| C=S | 1.675 (3) |

| N1-C5 | 1.365 (4) |

| N2-N1 | 1.391 (4) |

| N2-C3 | 1.309 (4) |

| N4-C3 | 1.378 (4) |

| N4-C5 | 1.380 (4) |

Conformational Features of the Phenethyl Substituent and Triazole Ring

The core of this compound is the 1,2,4-triazole ring, which is consistently found to be planar or nearly planar in analogous structures. nih.govresearchgate.net The planarity of this heterocyclic ring is a common feature among 1,2,4-triazole derivatives.

The phenethyl substituent at the N4 position introduces conformational flexibility. The orientation of this group relative to the triazole ring is a key structural feature. In related compounds, the dihedral angle between the plane of the triazole ring and the plane of an attached phenyl ring varies significantly. For instance, in 4-phenyl-3-phenylamino-1,2,4-triazole-5-thione, this angle is reported to be quite large, indicating a non-coplanar arrangement. In another example, 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle between the planar triazole ring and the phenyl ring is 13.7(2)°. nih.gov For thiophene-linked 1,2,4-triazoles, the dihedral angle between the triazole ring and a substituted phenyl ring can be as high as 73.97° and 87.71°. nih.gov

A potential energy surface scan would be required to identify the most stable conformer of the title molecule by analyzing the rotation around the flexible bonds. x-mol.com

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The presence of an N-H group and a thione (C=S) group in the triazole ring makes it a prime candidate for forming strong intermolecular hydrogen bonds. Specifically, N-H···S hydrogen bonds are a recurring motif in the crystal structures of related triazole-thiones. nih.govnih.gov These interactions often link molecules into chains or dimers. nih.govmdpi.com For example, in 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, intermolecular N-H···S hydrogen bonds link the molecules into chains along the crystallographic a-axis. nih.gov In some cases, these dimers are further connected by other interactions, leading to a three-dimensional architecture. researchgate.net

π-π Stacking: The aromatic phenyl ring of the phenethyl substituent and the triazole ring itself can participate in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of the crystal lattice. The distances between the centroids of these interacting rings are typically in the range of 3.4 to 3.8 Å. In some structures, pairing of triazole rings across an inversion center has been observed, with interplanar distances around 3.1852 Å. nih.gov

| Interaction Type | Typical Donor/Acceptor | Common Structural Motif | Reference |

| Hydrogen Bonding | N-H / C=S | Chains, Dimers | nih.govnih.govmdpi.com |

| π-π Stacking | Phenyl ring / Triazole ring | Stacked columns | nih.gov |

| Weak Interactions | C-H / N, S | 3D network | researchgate.netnih.gov |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecules based on their electron density.

A fundamental step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For 4-phenethyl-1H-1,2,4-triazole-5(4H)-thione, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

From an optimized geometry, various energetic properties can be calculated. These include the total energy, enthalpy, and Gibbs free energy, which are crucial for understanding the molecule's stability and its potential to participate in chemical reactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=S | Data not available | ||

| N-N (triazole ring) | Data not available | ||

| C-N (triazole ring) | Data not available | ||

| N-C (phenethyl) | Data not available | ||

| N-C-C (phenethyl) | Data not available | ||

| C-N-C=S |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. The LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Example Data)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is color-coded to show regions of positive and negative electrostatic potential. Red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas indicate electron-poor regions (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential. An MEP map for this compound would be invaluable for predicting its sites of interaction with other molecules.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands.

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound (Example Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| C=S stretch | Data not available | Data not available | Thione group |

| N-H stretch | Data not available | Data not available | Triazole ring |

| C-H stretch (aromatic) | Data not available | Data not available | Phenyl ring |

| C-H stretch (aliphatic) | Data not available | Data not available | Phenethyl chain |

Molecular Dynamics Simulations

While DFT calculations typically model a molecule in a static, isolated state (in a vacuum or with an implicit solvent model), molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with solvent molecules, and other dynamic processes.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-triazole (B32235) derivatives, QSAR models are developed to predict their potential as therapeutic agents, such as anticancer agents, and to guide the synthesis of more potent analogues. physchemres.orgresearchgate.net

The process involves generating models using techniques like Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN). physchemres.org These models are built using a "training set" of molecules with known activities and validated using an external "test set" to ensure their predictive power. physchemres.orgresearchgate.net Statistical parameters such as the cross-validation coefficient (Q²) and the predicted determination coefficient (R² test) are used to assess the quality and reliability of the generated QSAR models. physchemres.org

Molecular Descriptors and Biological Activity Correlation

The foundation of a QSAR model is the correlation of biological activity with molecular descriptors, which are numerical values that quantify various physicochemical properties of a molecule. For 1,2,4-triazole derivatives, these descriptors can be categorized as electronic, steric, topological, and thermodynamic.

Principal Component Analysis (PCA) is often used as a statistical technique to reduce the number of independent chemical descriptors and select the most relevant ones for building a robust QSAR model. researchgate.net For instance, in studies of 1,2,4-triazoles as potential anticancer agents, descriptors related to electronic properties (e.g., dipole moment) and molecular shape are often found to be significant. physchemres.org The goal is to create an equation where the biological activity (often expressed as pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) is a function of these descriptors.

| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the compound, affecting its ability to cross cell membranes. |

Note: This table lists descriptors commonly used for the 1,2,4-triazole class. The specific descriptors for a given model depend on the biological activity being studied.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. The 1,2,4-triazole nucleus is recognized as a crucial pharmacophore in medicinal chemistry. nih.gov

The key features of the 1,2,4-triazole ring that contribute to its pharmacophoric nature include its high dipole character, rigidity, and significant hydrogen bonding capacity. nih.gov The triazole ring can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the other nitrogen atoms). zsmu.edu.ua For the thione derivatives, the exocyclic sulfur atom also serves as a potent hydrogen bond acceptor. mdpi.com

In the context of this compound, a hypothetical pharmacophore model would include:

A Hydrophobic/Aromatic Center: Provided by the phenethyl group. This feature is often critical for interactions with hydrophobic pockets in target proteins.

Hydrogen Bond Acceptors: The nitrogen atoms of the triazole ring and the exocyclic thione sulfur atom.

A Hydrogen Bond Donor: The N-H group within the triazole ring.

Studies on related 1,2,4-triazole-3-thione inhibitors have confirmed the critical role of the triazole thiolate moiety in interacting with metal ions in the active sites of enzymes like metallo-β-lactamases. mdpi.com This highlights the importance of the specific arrangement of the triazole and thione groups for biological function.

Solvent Effect Studies and Solvatochromic Analysis

The study of solvent effects (solvatochromism) investigates how the surrounding solvent medium influences the physicochemical properties of a solute, particularly its UV-Vis absorption spectra. Such studies are important for understanding reaction mechanisms and intermolecular interactions. For 1,2,4-triazole thiones, solvatochromic analysis reveals the nature and extent of solute-solvent interactions. researchgate.net

The Linear Solvation Energy Relationship (LSER) concept is frequently applied, using parameters like the Catalán–Kamlet–Taft solvent parameters to quantify the contributions of different types of interactions. researchgate.netresearchgate.net This method correlates the shift in the maximum absorption wavelength (λ_max) with solvent properties:

π * (dipolarity/polarizability): Measures non-specific electrostatic interactions.

α (hydrogen-bond acidity): Quantifies the solvent's ability to donate a hydrogen bond.

β (hydrogen-bond basicity): Quantifies the solvent's ability to accept a hydrogen bond.

A study on a closely related compound, a 4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione derivative, utilized this approach to understand its solute-solvent interactions. dntb.gov.ua The analysis helps determine whether specific interactions (like hydrogen bonding) or non-specific interactions (like dipole-dipole forces) dominate the spectral shifts observed in different solvents. researchgate.net In polar protic solvents, the thione tautomer is often stabilized, while the thiol form may be favored in polar proton-donor solvents. zsmu.edu.ua

Table 3: Representative Solvatochromic Parameters for Analysis

| Solvent Parameter | Type of Interaction Probed | Effect on UV-Vis Spectrum |

|---|---|---|

| Kamlet-Taft π * | Non-specific dipolarity and polarizability | Influences shifts due to dipole-dipole interactions. |

| Kamlet-Taft α | Specific hydrogen bond donation (HBD) by the solvent | Indicates stabilization of solute's electron-rich sites (e.g., C=S). |

| Kamlet-Taft β | Specific hydrogen bond acceptance (HBA) by the solvent | Indicates stabilization of solute's acidic protons (e.g., N-H). |

| Catalán SPP | Solvent Polarity/Polarizability | Similar to π*, measures non-specific interactions. |

| Catalán SA | Solvent Acidity | Measures solvent's HBD capacity. |

| Catalán SB | Solvent Basicity | Measures solvent's HBA capacity. |

Note: This table outlines the parameters used in solvatochromic analysis of triazole thiones as described in the literature.

Biological Activity Profiles and Mechanistic Insights in Vitro & in Silico

General Mechanisms of Action for 1,2,4-Triazole-5(4H)-Thiones

The 1,2,4-triazole (B32235) ring system is a versatile scaffold that can interact with biological receptors through various non-covalent interactions. nih.govfrontiersin.org The presence of multiple nitrogen atoms allows for hydrogen bonding, while the aromatic nature of the ring can lead to π-π stacking interactions. nih.gov The thione group (C=S) in 1,2,4-triazole-5(4H)-thiones is a key functional group that can exist in tautomeric equilibrium with a thiol group (C-SH). This thione-thiol tautomerism is crucial for the biological activity of these compounds, as the thiol form can chelate metal ions in the active sites of metalloenzymes, a common mechanism for enzyme inhibition.

The diverse biological activities of 1,2,4-triazole-5(4H)-thione derivatives are often attributed to their ability to mimic or interfere with the function of natural biomolecules. Their structural features enable them to bind to the active sites of enzymes, disrupt protein-protein interactions, or intercalate into DNA, leading to a wide range of pharmacological effects.

Antimicrobial Activities (In Vitro Studies)

Derivatives of the 1,2,4-triazole-5(4H)-thione scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.

Antibacterial Mechanisms

The antibacterial action of 1,2,4-triazole-5(4H)-thione derivatives is often linked to the inhibition of essential bacterial enzymes. While the precise mechanisms for many derivatives are still under investigation, some have been shown to target enzymes involved in cell wall synthesis, DNA replication, or protein synthesis. For instance, certain Schiff bases of 4-amino-1,2,4-triazole-3-thiols have shown potent activity against various bacterial strains. nih.gov

A study on new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives revealed potential activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 3.91 to 500 µg/mL. nih.gov Some of these compounds were particularly effective against Micrococcus luteus, Bacillus subtilis, and Staphylococcus aureus. nih.gov Another study reported that certain 4-amino-5-aryl-4H-1,2,4-triazole derivatives exhibited significant antibacterial activity, with one compound showing an MIC of 5 µg/mL against several bacteria, comparable to the antibiotic ceftriaxone. nih.gov

Antibacterial Activity of Selected 1,2,4-Triazole-5(4H)-Thione Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | 3.91-31.25 | nih.gov |

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | 15.63-62.5 | nih.gov |

| 4-Phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus ATCC 25923 | 15.63-125 | nih.gov |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group) | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | 5 | nih.gov |

| Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.046–3.11 (µM) | nih.gov |

Antifungal Mechanisms

The antifungal properties of 1,2,4-triazoles are well-documented, with several triazole-based drugs being mainstays in antifungal therapy. The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

Research on a series of myrtenal (B1677600) derivatives bearing a 1,2,4-triazole-thioether moiety showed enhanced antifungal activity compared to the parent myrtenal, with some compounds exhibiting over 90% inhibition against Penicillium piricola. frontiersin.org The optimization of a phenethyl-triazole scaffold through the incorporation of a halogen substituent led to the development of a compound with potent antifungal activity, with MICs ranging from less than 0.063 to 1 μg/mL against various human pathogenic fungi. ekb.eg

Antiviral Mechanisms

While less extensively studied than their antibacterial and antifungal properties, some 1,2,4-triazole derivatives have shown promise as antiviral agents. The antiviral drug Ribavirin, which contains a 1,2,4-triazole carboxamide moiety, is a broad-spectrum antiviral agent. Its mechanism of action is complex and involves the inhibition of viral RNA and DNA synthesis, as well as the modulation of the host immune response. The structural similarity of 1,2,4-triazole-5(4H)-thiones to the core of Ribavirin suggests that they may also interfere with viral replication processes.

Anticancer and Anti-Proliferative Activities (In Vitro Studies)

The 1,2,4-triazole scaffold is a common feature in a number of anticancer drugs, and derivatives of 1,2,4-triazole-5(4H)-thione have been investigated for their potential as anti-proliferative agents. istanbul.edu.trresearchgate.netzsmu.edu.ua Their mechanisms of action are varied and can involve the inhibition of enzymes crucial for cancer cell growth and survival.

Enzyme Inhibition (e.g., COX-1/COX-2, LOX)

Inflammation is a key process in the development and progression of many cancers. Cyclooxygenase (COX) and lipoxygenase (LOX) are two families of enzymes that play a critical role in the inflammatory cascade by producing prostaglandins (B1171923) and leukotrienes, respectively. The isoforms COX-1 and COX-2 are important targets for anti-inflammatory and anticancer drugs. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme that is often overexpressed in inflamed and cancerous tissues. mdpi.com

Several studies have explored the potential of 1,2,4-triazole derivatives as inhibitors of COX and LOX enzymes. documentsdelivered.comnih.gov A study on diaryl-1,2,4-triazoles containing an N-hydroxyurea moiety identified a compound that showed potent dual inhibition of COX-2 and 5-LOX, with IC50 values of 0.15 µM and 0.85 µM, respectively, which were comparable to the reference drugs celecoxib (B62257) and zileuton. documentsdelivered.com Another study on quinolone-1,2,4-triazole hybrids identified compounds with potent and selective COX-2 inhibitory activity, with IC50 values in the nanomolar range, and significant 5-LOX inhibition. documentsdelivered.com

In Vitro Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Compound/Derivative | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Diaryl-1,2,4-triazole with N-hydroxyurea moiety | COX-2 | 0.15 µM | documentsdelivered.com |

| Diaryl-1,2,4-triazole with N-hydroxyurea moiety | 5-LOX | 0.85 µM | documentsdelivered.com |

| Quinolone-1,2,4-triazole hybrid (33a) | COX-2 | 7.25–8.48 nM | documentsdelivered.com |

| Quinolone-1,2,4-triazole hybrid (33a) | 5-LOX | 5.43 µM | documentsdelivered.com |

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol | COX-1 | 593.5 µM | documentsdelivered.com |

| 5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-thiol | COX-2 | 21.53 µM | documentsdelivered.com |

Apoptosis Induction Pathways

The induction of programmed cell death, or apoptosis, is a critical mechanism for the elimination of cancerous or otherwise damaged cells. While no specific studies have detailed the apoptotic pathways initiated by 4-phenethyl-1H-1,2,4-triazole-5(4H)-thione, research on analogous 1,2,4-triazole structures suggests a potential for such activity. For instance, novel 1,2,4-triazole derivatives have been shown to induce apoptosis by targeting the p53 tumor suppressor pathway. researchgate.netresearchgate.net In one study, certain 1,2,4-triazole derivatives demonstrated the ability to increase the levels of p53 in MCF-7 breast cancer cells, leading to apoptosis. researchgate.net Another series of indolyl 1,2,4-triazole scaffolds were found to induce apoptosis in breast cancer cell lines, arresting the cell cycle and leading to programmed cell death. rsc.org These findings suggest that the 1,2,4-triazole core is a viable scaffold for the development of apoptosis-inducing agents. The phenethyl group at the N4 position of the target compound may influence its interaction with biological targets, potentially modulating apoptotic pathways. However, without direct experimental evidence, the precise mechanisms remain speculative.

Molecular Target Identification

The identification of specific molecular targets is crucial for understanding the mechanism of action of any bioactive compound. For this compound, definitive molecular targets have not yet been elucidated in the scientific literature. However, computational and experimental studies on related 1,2,4-triazole derivatives offer valuable insights into potential targets.

Molecular docking studies have been employed to predict the binding affinities of triazole compounds to various proteins involved in disease pathways. For example, some 1,2,4-triazole-3-thiol derivatives have been investigated for their potential to interact with the p53-MDM2 binding site, a key regulator of apoptosis. researchgate.net In silico studies have also explored the interaction of 1,2,4-triazole derivatives with enzymes such as focal adhesion kinase (FAK), a protein implicated in cancer cell migration and survival. researchgate.net Furthermore, other triazole-based compounds have been docked with cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation and are often dysregulated in cancer. mdpi.com The phenethyl moiety of the title compound could potentially enhance binding to hydrophobic pockets within various protein targets.

Anti-inflammatory Activities (In Vitro Studies)

The 1,2,4-triazole scaffold is a known pharmacophore in the design of anti-inflammatory agents. While direct studies on the anti-inflammatory profile of this compound are not available, the activities of related compounds provide a strong basis for its potential in this area.

Modulation of Pro-inflammatory Cytokine Levels

Research on other 1,2,4-triazole derivatives has shown their ability to modulate the production of pro-inflammatory cytokines. For instance, a study on a 1,2,4-triazole derivative demonstrated a reduction in the production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in a rat model of Alzheimer's disease, which is associated with neuroinflammation. semanticscholar.orgnih.gov This modulation was linked to the repression of the MAPK/NF-κB signaling pathways. semanticscholar.org Given the structural similarities, it is plausible that this compound could also exert anti-inflammatory effects by attenuating the expression of key pro-inflammatory mediators.

Enzyme Inhibition Profiles

A significant mechanism of anti-inflammatory action for many compounds is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). Several studies have highlighted the potential of 1,2,4-triazole derivatives as inhibitors of these enzymes.

Derivatives of 1,2,4-triazole have been designed and synthesized as selective COX-2 inhibitors, which is a key target for anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.netnih.govnih.gov Some of these compounds have shown potent COX-2 inhibitory activity with high selectivity over the COX-1 isoform. nih.gov Similarly, though less commonly reported, some triazine derivatives, which share a nitrogen-containing heterocyclic structure, have been identified as 5-lipoxygenase (5-LO) inhibitors. nih.gov The inhibitory potential of this compound against these enzymes would require direct experimental validation.

Antioxidant Activities

The antioxidant properties of 1,2,4-triazole-thiones are among their most studied biological activities. The thione/thiol tautomerism of the triazole ring is believed to play a crucial role in their ability to scavenge free radicals.

Free Radical Scavenging Mechanisms

The primary mechanism by which 1,2,4-triazole-thiones exert their antioxidant effects is through hydrogen atom transfer (HAT). The thiol group (-SH) in the tautomeric form can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting triazole radical is stabilized by resonance within the heterocyclic ring. ni.ac.rs

Studies on various 4-substituted-1,2,4-triazole-3-thiones have demonstrated their efficacy in scavenging stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). ni.ac.rsnih.govresearchgate.netmdpi.com The antioxidant activity is often influenced by the nature of the substituent at the N4 position. A study on novel 5-phenethyl-3-thio-1,2,4-triazoles, which are structurally very similar to the title compound, reported potent antioxidant activity. researchgate.net This suggests that the phenethyl group likely contributes favorably to the radical scavenging capacity of the molecule.

The table below summarizes the antioxidant activity of some related 1,2,4-triazole derivatives, providing a comparative context for the potential efficacy of this compound.

| Compound Name | Assay | IC50 Value (µM) | Reference |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DPPH | 1300 ± 200 | nih.gov |

| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol | DPPH | 2200 ± 100 | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | DPPH | 5.84 µg/mL | researchgate.net |

| 4-amino-3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | DPPH | 32.364 µg/mL | nepjol.info |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | - (88.89% inhibition at 1000 µM) | zsmu.edu.ua |

| Triazole derived from protocatechuic acid (4f) | DPPH | 14.63 | ni.ac.rs |

| Triazole derived from gallic acid (4h) | DPPH | 12.66 | ni.ac.rs |

Note: IC50 values reported in µg/mL have not been converted to µM due to the lack of molecular weight information in the source for the specific derivative.

Enzyme Inhibition Studies (Specific Examples Relevant to the Compound Class)

The rise of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), presents a significant public health challenge. cnrs.fr These enzymes, which require zinc ions for their catalytic activity, can inactivate even last-resort carbapenem (B1253116) antibiotics. cnrs.frresearchgate.net Consequently, the development of MBL inhibitors to be used in combination with these antibiotics is a critical area of research. researchgate.net

The 1,2,4-triazole-3-thione core has been identified as a promising scaffold for MBL inhibitors, as it can act as an effective zinc-binding group within the enzyme's active site. cnrs.frnih.govuliege.be Research into a series of analogues with an arylalkyl substituent at the N4 position, including the phenethyl group, has demonstrated inhibitory activity against various MBLs, particularly those of the VIM (Verona integron-borne MBL) type. researchgate.net

Studies on 4-phenethyl analogues have shown that these compounds can be potent inhibitors of VIM-type enzymes. For instance, a 4-phenethyl derivative with a phenyl group at the C5 position showed significant inhibitory potency against several VIM-type MBLs. researchgate.net The length of the alkyl chain connecting the phenyl ring to the N4 position influences activity, with the ethylene (B1197577) linker (phenethyl) being a key component in this series. researchgate.net While potent against VIM enzymes, some compounds in this specific 4-phenethyl series showed only moderate to no activity against other important MBLs like NDM-1 (New Delhi metallo-β-lactamase). researchgate.net This suggests that the substitution pattern tunes the inhibitor's spectrum of activity. The inhibitory potential is often quantified by the inhibition constant (Kᵢ), with lower values indicating greater potency.

Inhibitory Activity of a 5-phenyl substituted 4-phenethyl-1,2,4-triazole-3-thione analogue against VIM-type Metallo-β-Lactamases

| Enzyme | Kᵢ (µM) |

| VIM-1 | 2.5 |

| VIM-2 | 0.8 |

| VIM-4 | 0.6 |

| VIM-5 | 2.5 |

| VIM-35 | 1.8 |

| Data sourced from a study on 4-phenethyl analogues, where the specific compound also features a phenyl substituent at the C5 position of the triazole ring. researchgate.net |

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov The 1,2,4-triazole scaffold has been explored for its potential to inhibit AChE. Various studies have synthesized and evaluated series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones, with some derivatives showing excellent AChE inhibitory activity, sometimes exceeding that of standard drugs. researchgate.net The inhibitory potential is typically dependent on the nature and position of the substituents on the triazole ring. researchgate.net

However, based on a review of available scientific literature, specific in vitro or in silico studies focusing on the acetylcholinesterase inhibitory activity of This compound have not been reported. While its structural class is of interest in this therapeutic area, dedicated research on this particular compound's interaction with AChE is not publicly documented.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It provides critical insights into the molecular basis of a drug's mechanism of action, guiding further optimization.

Molecular docking studies of 1,2,4-triazole-3-thione derivatives within the active sites of metallo-β-lactamases like VIM-2 and NDM-1 have been crucial for understanding their inhibitory mechanism. nih.govresearchgate.net These studies consistently show that the triazole-thione moiety is the key zinc-binding fragment. uliege.be The binding is predicted to occur through coordination of the exocyclic sulfur atom and the adjacent N2 nitrogen of the triazole ring to the two zinc ions (Zn1 and Zn2) in the enzyme's active site. uliege.beresearchgate.net

Beyond the core zinc-binding interaction, substituents at the N4 and C5 positions engage in additional interactions that stabilize the complex. nih.gov For a 4-phenethyl substituted inhibitor, the phenethyl group typically extends into a hydrophobic pocket within the active site. Molecular docking analyses have revealed that this group can form hydrophobic interactions with key residues on flexible loops of the enzyme, such as Phe61 and Tyr67 in VIM-2. researchgate.net

The active site of VIM- and NDM-type MBLs is located in a groove and features a di-zinc center essential for catalysis. Binding site analysis through molecular interaction fields (MIF) and docking simulations highlights distinct hydrophobic and polar regions that can be exploited for inhibitor design. nih.gov The affinity of an inhibitor is determined by how well its structure complements these regions.

For 4-phenethyl-1,2,4-triazole-5(4H)-thione and its analogues, the triazole-thione core anchors the molecule to the catalytic zinc ions. The phenethyl group at the N4 position occupies a hydrophobic channel, contributing to binding affinity. researchgate.net The C5 substituent projects towards another region of the active site, and its nature can significantly impact potency. For example, bulky aromatic groups at C5, such as a biphenyl (B1667301) substituent, have been shown to be favorable, potentially by displacing water molecules and creating favorable entropic stabilization. uliege.be Docking calculations provide binding affinity predictions (often as a scoring function or estimated energy in kcal/mol) that help rank potential inhibitors before synthesis. thesciencein.org

Molecular docking studies serve as a cornerstone for the rational design and structure-based optimization of MBL inhibitors. nih.gov By visualizing the binding mode of an initial hit compound, such as a 4-phenethyl-1,2,4-triazole-thione derivative, researchers can identify opportunities to improve potency and modulate the spectrum of activity.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the phenethyl group, medicinal chemists can design new analogues with extended or modified substituents to fill that space, thereby increasing hydrophobic interactions and binding affinity. nih.gov Similarly, identifying opportunities for additional hydrogen bonds can lead to the introduction of polar functional groups. This approach has been used to optimize this class of inhibitors, leading to compounds with improved potency against clinically relevant MBLs like NDM-1 and VIM-types. researchgate.netnih.gov Crystallographic studies of these inhibitors in complex with MBLs have confirmed the binding modes predicted by docking, validating the utility of these in silico methods for guiding the development of the next generation of inhibitors. cnrs.fr

Structure Activity Relationship Sar Studies of 4 Phenethyl 1,2,4 Triazole 5 4h Thione Derivatives

Impact of Substituents on Biological Activities

The biological activity of 4-phenethyl-1,2,4-triazole-5(4H)-thione derivatives is profoundly influenced by the nature and position of substituents on both the phenethyl moiety and the triazole ring. These modifications can alter the compound's size, shape, lipophilicity, and electronic properties, thereby affecting its interaction with biological targets.

Modifications at the Phenethyl Moiety

The phenethyl group at the N-4 position of the 1,2,4-triazole (B32235) ring plays a crucial role in the molecule's interaction with receptor sites. Alterations to the phenyl ring within this moiety can lead to significant changes in biological activity.

Systematic studies have shown that the introduction of various substituents on the phenyl ring of the phenethyl group can modulate the anticancer and antimicrobial properties of these compounds. For instance, the presence of electron-withdrawing or electron-donating groups, as well as their position on the ring (ortho, meta, or para), can significantly impact potency.

In anticancer evaluations, derivatives with specific substitutions on the phenyl ring have demonstrated enhanced cytotoxicity against various cancer cell lines. For example, the introduction of halogen atoms or methoxy (B1213986) groups can alter the lipophilicity and electronic nature of the molecule, potentially leading to improved binding affinity with target enzymes or receptors. researchgate.netresearchgate.net

Similarly, in the context of antimicrobial activity, substitutions on the phenethyl phenyl ring are critical. Studies on related N-4-benzyl derivatives, which serve as a close proxy, have revealed that di-halogenated substituents, such as 3,4-dichloro, are more effective in enhancing antibacterial and antifungal efficacy compared to mono-halogenated ones. nih.gov Furthermore, the presence of strongly electron-withdrawing groups like nitro (NO2) and trifluoromethyl (CF3) on the benzene (B151609) ring has been shown to be significant for enhancing antibacterial activity. nih.gov

Table 1: Impact of Phenyl Ring Substituents on the Phenethyl Moiety on Biological Activity (Illustrative)

| Substituent (R) on Phenyl Ring | Position | Biological Activity | Observed Effect | Reference |

| 4-Chloro | para | Anticancer (MCF-7) | Moderate Activity | nih.gov |

| 4-Nitro | para | Anticancer (MCF-7) | Improved Activity | nih.gov |

| 3,4-Dichloro | meta, para | Antibacterial | Potent Activity | nih.gov |

| 2-Trifluoromethyl | ortho | Antibacterial | Enhanced Activity | nih.gov |

| 4-Methoxy | para | Anticancer (MCF-7) | Moderate Activity | nih.gov |

This table is illustrative and compiles data from studies on closely related N-4-aryl derivatives to infer the potential effects on the phenethyl moiety.

Substitutions on the 1,2,4-Triazole Ring

Modifications to the 1,2,4-triazole ring itself, particularly at the C-3 and C-5 positions, are fundamental to the SAR of this class of compounds. The thione group at C-5 is a key feature, often involved in metal chelation within the active sites of metalloenzymes. mdpi.com

Substitutions at the C-3 position with different aryl or alkyl groups have been extensively studied. Research indicates that the nature of the substituent at this position can significantly influence the type and potency of the biological activity. For example, in a series of ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids, phenyl groups at the C-3 position were found to be crucial for high antibacterial activity, with electron-donating groups on this phenyl ring, particularly hydroxyl (-OH), favoring the activity. nih.gov

The N-4 substituent also plays a a critical role. While a substituted phenyl group directly on the N-4 position was not deemed essential for activity in some studies, the length of an alkyl chain at this position did have a notable influence, with longer chains leading to a decrease in activity. nih.gov This highlights the importance of the spatial arrangement and size of the substituent at N-4 for optimal interaction with the biological target.

Table 2: Impact of Substituents on the 1,2,4-Triazole Ring on Biological Activity (Illustrative)

| Position | Substituent | Biological Activity | Observed Effect | Reference |

| C-3 | Phenyl | Antibacterial | Crucial for high activity | nih.gov |

| C-3 | Phenyl with -OH group | Antibacterial | Favored activity | nih.gov |

| C-5 | Thiophene | Anticancer, Antibacterial | Potent Activity | mdpi.com |

| C-5 | Trifluoromethyl | Metallo-β-lactamase Inhibition | Improved Activity | mdpi.com |

| N-4 | Long alkyl chain | Antibacterial | Decreased activity | nih.gov |

This table is illustrative and compiles data from various studies on 4,5-disubstituted 1,2,4-triazole-3-thiones.

Design Principles for Enhanced Activity

The development of more effective 4-phenethyl-1,2,4-triazole-5(4H)-thione derivatives is guided by several key drug design principles, including bioisosteric replacements and fragment-based approaches.

Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a powerful tool in drug design. The 1,2,4-triazole ring itself is considered a bioisostere of amide and ester groups, offering improved metabolic stability. nih.gov

In the context of 4-phenethyl-1,2,4-triazole-5(4H)-thione derivatives, bioisosteric replacements can be applied to various parts of the molecule. For instance, the phenethyl moiety can be replaced with other aromatic or heteroaromatic systems to explore new interactions with the target receptor. A pyridazine (B1198779) ring, for example, can serve as a bioisosteric replacement for a phenyl ring, leading to a significant reduction in lipophilicity. nih.gov

The thione group (C=S) can also be a subject of bioisosteric replacement. For example, replacing it with a carbonyl group (C=O) to yield a triazolone derivative can alter the hydrogen bonding capacity and metal-chelating properties of the molecule, potentially leading to a different pharmacological profile. nih.gov

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for hit identification and lead optimization. This approach involves screening small, low-molecular-weight compounds (fragments) that bind weakly to the target protein. These initial hits are then grown or linked together to create more potent molecules.

The 1,2,4-triazole-thione scaffold is well-suited for FBDD. The triazole ring can serve as a core fragment that anchors the molecule to the active site of a target protein. Different fragments can then be attached to the N-4 and C-3 positions to explore and optimize interactions with surrounding amino acid residues. For example, fragment-sized thiazoles and thiadiazoles have been successfully used in fragment screening campaigns to identify initial hits for further development. nih.gov This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent inhibitors.

Pharmacophore Elucidation for Target-Specific Interactions

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to bind to a specific biological target and elicit a response. Elucidating the pharmacophore of 4-phenethyl-1,2,4-triazole-5(4H)-thione derivatives is crucial for understanding their mechanism of action and for designing new compounds with improved target specificity.

Molecular modeling techniques, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, are instrumental in defining the pharmacophore for a given biological activity. For instance, in the case of metallo-β-lactamase inhibitors, the pharmacophore of 1,2,4-triazole-3-thione derivatives includes the triazole nitrogen at position 2 and the thiolate group, which act as the metal-binding pharmacophore, coordinating with the zinc ions in the enzyme's active site. mdpi.com

For anticancer activity, pharmacophore models often highlight the importance of hydrophobic regions, hydrogen bond donors, and hydrogen bond acceptors. For example, in a study of 1,2,4-triazole derivatives as anticancer agents, a pharmacophore model might consist of two hydrophobic features, one hydrogen bond acceptor, and one hydrogen bond donor, indicating the key interactions required for binding to the target protein, such as a kinase. nih.gov

The elucidation of such pharmacophores provides a virtual blueprint for the design of new derivatives with enhanced affinity and selectivity for their intended biological targets, ultimately leading to the development of more effective and safer drugs.

Future Research Directions

Advanced Computational Modeling Techniques

Future investigations into 4-phenethyl-1H-1,2,4-triazole-5(4H)-thione can be significantly accelerated and guided by advanced computational modeling. These in silico methods provide deep insights into the molecule's intrinsic properties and predictive models of its behavior, reducing the need for extensive empirical screening.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can elucidate the electronic structure, molecular geometry, and reactivity of the compound. Such studies can precisely map the electron density distribution, identify the most reactive sites for electrophilic and nucleophilic attack, and predict its spectroscopic signatures (IR, NMR), which aids in structural characterization. researchgate.net Furthermore, computational analysis can clarify the thiol-thione tautomeric equilibrium, which is crucial for its solubility and binding mechanisms at physiological pH. vulcanchem.com

Molecular docking simulations are essential for predicting the binding affinity and orientation of the compound within the active sites of various biological targets. By screening it against a library of protein structures, researchers can identify potential enzymatic or receptor targets, such as kinases, DNA gyrase, or viral proteins, which are often implicated in cancer and infectious diseases. nih.govmdpi.com Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complexes over time, providing a more dynamic and realistic view of the binding interactions.

Pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T) can also be predicted using computational tools. In silico ADME/T models can forecast characteristics like oral bioavailability, blood-brain barrier penetration, and interactions with cytochrome P450 enzymes, helping to identify potential liabilities early in the research process. researchgate.net

Table 1: Applications of Computational Modeling

| Modeling Technique | Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure, reactivity, and thiol-thione tautomerism. Predict spectroscopic data. |

| Molecular Docking | Identify potential biological targets and predict binding modes and affinities. |

| Molecular Dynamics (MD) | Assess the stability of ligand-receptor complexes and analyze dynamic interactions. |

| ADME/T Prediction | Forecast pharmacokinetic properties and potential toxicity to guide further development. |

Exploration of Novel Synthetic Pathways

While established methods for synthesizing 1,2,4-triazole-3-thiones exist, typically involving the base-catalyzed intramolecular cyclization of substituted thiosemicarbazides, future research should focus on developing more efficient, sustainable, and versatile synthetic routes. researchgate.netscirp.org These thiosemicarbazide (B42300) precursors are generally formed by reacting an acid hydrazide with an isothiocyanate. mdpi.comnih.gov

Future synthetic strategies could include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods.

Use of Novel Catalysts: Exploring acidic ionic liquids as recyclable catalysts and reaction media could offer a greener alternative to traditional volatile organic solvents and corrosive bases. nih.gov

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher reproducibility, scalability, and safety, particularly for reactions that are highly exothermic.

Beyond the synthesis of the parent compound, these advanced methods can be applied to create a diverse library of derivatives by modifying the phenethyl moiety or by substituting at the N1 position of the triazole ring, enabling extensive Structure-Activity Relationship (SAR) studies. vulcanchem.com

Investigation of Broader Biological Targets and Mechanisms (In Vitro)

The 1,2,4-triazole (B32235) scaffold is a privileged structure known for a wide spectrum of biological activities. nih.govnih.gov A key future direction is to screen this compound against a broad panel of biological targets to uncover novel therapeutic applications.

Initial in vitro screening should encompass:

Anticancer Activity: Evaluation against a panel of human cancer cell lines, including those known for drug resistance, such as triple-negative breast cancer and pancreatic carcinoma, is a priority. nih.govrsc.org Mechanistic studies should follow to determine if the compound induces apoptosis, causes cell cycle arrest, or inhibits cancer cell migration. nih.gov

Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi, especially multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), is crucial. mdpi.commdpi.com Investigating its inhibitory activity against key bacterial enzymes, such as DNA gyrase, could reveal its mechanism of action. mdpi.com

Antiviral Activity: Given that some triazoles exhibit antiviral properties, screening against various viruses, including those of significant public health concern, is warranted. researchgate.net

Table 2: Potential Biological Targets for In Vitro Investigation

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | Cyclin-dependent kinase 2 (CDK2), PI3K | Anticancer mdpi.com |

| Bacterial Enzymes | DNA gyrase, Dihydropteroate synthase | Antibacterial mdpi.com |

| Viral Enzymes | Reverse transcriptase, Protease | Antiviral nih.gov |

| Other Enzymes | Urease, Carbonic anhydrase | Anti-ulcer, Diuretic |

Development of Hybrid Molecules and Conjugates

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful approach to create new chemical entities with potentially enhanced efficacy, dual-target activity, or improved pharmacokinetic profiles. nih.gov Future research should explore the development of hybrid molecules incorporating the this compound scaffold.

Promising hybridization strategies include:

Conjugation with Quinolones: Creating hybrids with antibacterial agents like ciprofloxacin (B1669076) could lead to compounds with synergistic effects or the ability to overcome bacterial resistance mechanisms. Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have already shown high potency against MRSA. nih.gov

Fusion with Anticancer Moieties: Linking the triazole to known anticancer pharmacophores, such as a combretastatin (B1194345) or a kinase inhibitor fragment, could result in dual-acting agents that target multiple pathways in cancer cells.

Attachment of Targeting Ligands: Conjugating the molecule to ligands that bind to receptors overexpressed on cancer cells (e.g., folate or RGD peptides) could enable targeted drug delivery, increasing efficacy while reducing off-target toxicity.

These hybrid molecules can be synthesized through appropriate linkers attached to the sulfur atom or other reactive sites on the triazole scaffold. nih.gov

Applications in Material Science or other Non-Biological Fields

The utility of this compound is not limited to biology and medicine. Its unique chemical structure suggests potential applications in material science.

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals and alloys. The thione group can strongly adsorb onto a metal surface, forming a protective film that prevents corrosive agents from reaching the metal. Future studies could evaluate its efficacy in protecting steel, copper, or aluminum in acidic or saline environments.

Coordination Chemistry: As a ligand containing both nitrogen and sulfur donor atoms, this molecule is an excellent candidate for constructing coordination polymers and metal-organic frameworks (MOFs). nih.gov The resulting materials could exhibit interesting optical, magnetic, or catalytic properties, with potential applications in sensing, gas storage, or heterogeneous catalysis.

Polymer Science: The reactive thiol/thione group could be used to modify existing polymers or to act as a monomer in the synthesis of new specialty polymers. These materials could possess enhanced thermal stability, flame retardancy, or metal-chelating properties.

Exploring these non-biological avenues would significantly broaden the application scope of this versatile heterocyclic compound.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ciprofloxacin |

| Folate |

| 1H-1,2,4-triazole |

| 4H-1,2,4-triazole |

| N'-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide |

| N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide |

| N'-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide |

| N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide |

Q & A

Q. What are the optimal synthetic routes for 4-phenethyl-1H-1,2,4-triazole-5(4H)-thione, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity for substitution reactions .

- Temperature control : Reactions are often conducted under reflux (80–120°C) to balance yield and side-product formation .

- Catalyst screening : Acidic or basic catalysts (e.g., K₂CO₃, H₂SO₄) can accelerate cyclization steps .

- Scalability : Pilot-scale synthesis using continuous flow reactors improves efficiency .

Yield optimization requires iterative adjustments using factorial design experiments .

Q. What spectroscopic techniques are essential for characterizing the compound's purity and structure?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., phenethyl group protons at δ 2.8–3.2 ppm, thione sulfur adjacent to triazole ring) .

- FT-IR : Confirms thione (-C=S) stretching vibrations at 1150–1250 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between aromatic rings) and hydrogen bonding patterns .

- Elemental analysis : Validates stoichiometry (C, H, N, S) within ±0.3% deviation .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be integrated with experimental data to predict molecular properties?

- Methodological Answer : DFT studies (e.g., B3LYP/6-311++G(d,p)) complement experimental data by:

- Geometry optimization : Comparing computed bond lengths/angles with XRD data (e.g., C-S bond: 1.68 Å experimental vs. 1.70 Å theoretical) .

- Vibrational analysis : Simulating IR spectra to resolve ambiguities in peak assignments .

- Electronic properties : Calculating HOMO-LUMO gaps to predict reactivity (e.g., ΔE ≈ 4.5 eV for nucleophilic attack susceptibility) .

Software like Gaussian 09 or ORCA is used, with solvent effects modeled via PCM .

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?

- Methodological Answer : Discrepancies in hydrogen bond metrics (e.g., N–H···S vs. N–H···O) arise from substituent effects. Resolution strategies include:

- Systematic crystallography : Compare multiple derivatives (e.g., fluorobenzyl vs. phenethyl substituents) to identify substituent-dependent trends .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., % contribution of H···S contacts) .

- Temperature-dependent XRD : Assess thermal motion effects on bond lengths .

Q. How to design experiments to evaluate the compound's biological activity against microbial pathogens?

- Methodological Answer : Use standardized microbiological assays:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .

- Enzyme inhibition assays : Target specific microbial enzymes (e.g., dihydrofolate reductase) via UV-Vis kinetics .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for triazole-thione derivatives?

- Methodological Answer : Variations arise from solvent, concentration, or pH differences. Mitigation involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.